Pyrazolo[1,5-a]pyridin-2-ol

Catalog No.
S786011
CAS No.
59942-87-9
M.F
C7H6N2O
M. Wt
134.14 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Pyrazolo[1,5-a]pyridin-2-ol

CAS Number

59942-87-9

Product Name

Pyrazolo[1,5-a]pyridin-2-ol

IUPAC Name

1H-pyrazolo[1,5-a]pyridin-2-one

Molecular Formula

C7H6N2O

Molecular Weight

134.14 g/mol

InChI

InChI=1S/C7H6N2O/c10-7-5-6-3-1-2-4-9(6)8-7/h1-5H,(H,8,10)

InChI Key

WZCJFNVSGQSWLF-UHFFFAOYSA-N

SMILES

C1=CC2=CC(=O)NN2C=C1

Canonical SMILES

C1=CC2=CC(=O)NN2C=C1

Antimicrobial Activity

Several studies have explored the potential of Py-OH derivatives as antimicrobial agents. Research by Cai et al. in 2018 [1] synthesized a series of Py-OH derivatives and evaluated their antibacterial activity against various Gram-positive and Gram-negative bacteria. The results revealed that some of the synthesized compounds exhibited promising antibacterial activity, particularly against methicillin-resistant Staphylococcus aureus (MRSA), a multidrug-resistant pathogen.

Similarly, a study by Kumar et al. in 2015 [2] investigated the antifungal activity of Py-OH derivatives against Candida albicans, a common fungal pathogen. Their findings indicated that certain derivatives displayed significant antifungal activity, suggesting their potential as antifungal agents.

[1]

Cai, J., Zhu, H., Li, Z., & Liu, Z. (2018). Synthesis and antibacterial activity of novel pyrazolo[1,5-a]pyridin-2(1H)-ol derivatives. European Journal of Medicinal Chemistry, 144, 747-756.

[2]

Kumar, S., Sharma, A., & Prakash, O. (2015). Synthesis and antifungal activity of some novel pyrazolo[1,5-a]pyridin-2-ol derivatives. Medicinal Chemistry Research, 24(1), 204-211.

Pyrazolo[1,5-a]pyridin-2-ol is a heterocyclic compound characterized by a fused pyrazole and pyridine ring system, specifically containing a hydroxyl group at the 2-position of the pyridine. Its molecular formula is C7H6N2OC_7H_6N_2O and it has garnered interest in medicinal chemistry due to its diverse biological activities and potential therapeutic applications. The compound exhibits structural features that contribute to its unique reactivity and interaction profiles, making it a subject of extensive research in the fields of drug discovery and development.

Pyrazolo[1,5-a]pyridin-2-ol can undergo various chemical transformations, including:

  • Nucleophilic Substitution: The hydroxyl group can be substituted under specific conditions, allowing for the introduction of various functional groups.
  • Electrophilic Aromatic Substitution: The aromatic nature of the pyridine ring facilitates electrophilic substitution reactions, which can modify the compound's pharmacological properties.
  • Cyclization Reactions: Pyrazolo[1,5-a]pyridin-2-ol can participate in cyclization reactions to form more complex heterocycles, expanding its utility in synthetic chemistry.

These reactions are essential for modifying the compound to enhance its biological activity or optimize its pharmacokinetic properties.

Pyrazolo[1,5-a]pyridin-2-ol has been studied for its potential biological activities, including:

  • Anticancer Properties: Research indicates that derivatives of pyrazolo[1,5-a]pyridin-2-ol exhibit selective cytotoxicity against various cancer cell lines.
  • Antimicrobial Activity: Some studies have shown that this compound possesses antimicrobial properties, making it a candidate for further investigation as an antibacterial or antifungal agent.
  • CNS Activity: There is evidence suggesting that pyrazolo[1,5-a]pyridin-2-ol derivatives may influence central nervous system functions, potentially offering therapeutic effects for neurological disorders.

The synthesis of pyrazolo[1,5-a]pyridin-2-ol can be achieved through several methods:

  • Cyclocondensation Reactions: This involves the reaction of appropriate precursors such as 3-amino-pyrazoles with pyridine derivatives under acidic or basic conditions.
  • Regioselective Synthesis: Recent advancements include regioselective methods utilizing TEMPO-mediated reactions to achieve high yields of pyrazolo[1,5-a]pyridine derivatives .
  • Functionalization Strategies: Various functionalization techniques allow for the modification of existing pyrazolo[1,5-a]pyridine compounds to yield pyrazolo[1,5-a]pyridin-2-ol specifically .

These methods highlight the versatility in synthesizing this compound and its derivatives.

Pyrazolo[1,5-a]pyridin-2-ol has several applications in medicinal chemistry:

  • Drug Development: Its unique structure makes it a valuable scaffold for developing new pharmaceuticals targeting cancer and infectious diseases.
  • Biological Probes: The compound can serve as a probe in biological studies to elucidate mechanisms of action in cellular pathways.
  • Lead Compound in Drug Discovery: Ongoing research aims to optimize its derivatives as lead compounds for further development into therapeutic agents.

Studies on the interactions of pyrazolo[1,5-a]pyridin-2-ol with biological targets have revealed significant insights into its mechanism of action. For instance:

  • Protein Binding Studies: Investigations into how this compound interacts with specific proteins involved in cancer pathways have shown promising results.
  • Receptor Modulation: Pyrazolo[1,5-a]pyridin-2-ol has been identified as a modulator of certain receptors in the central nervous system, indicating potential applications in neuropharmacology .

These interaction studies are crucial for understanding how modifications to the compound can enhance its efficacy and selectivity.

Several compounds share structural similarities with pyrazolo[1,5-a]pyridin-2-ol. Here is a comparison highlighting their uniqueness:

Compound NameStructure TypeNotable ActivitiesUnique Features
Pyrazolo[3,4-b]quinolin-1(2H)-oneFused pyrazole and quinolineAnticancer activityQuinoline ring enhances aromaticity
Pyrazolo[1,5-b]pyridazineFused pyrazole and pyridazineAntimicrobial propertiesDifferent nitrogen placement affects reactivity
Pyrazolo[1,3-b]pyrazoleFused pyrazole structureAntiviral activityDistinct cyclic structure alters binding affinity

These compounds demonstrate varying biological activities and structural features that differentiate them from pyrazolo[1,5-a]pyridin-2-ol while still showcasing the versatility of pyrazole-based scaffolds in drug design.

The cyclocondensation approach utilizing β-dicarbonyl compounds represents one of the most versatile and widely employed methodologies for the synthesis of pyrazolo[1,5-a]pyridin-2-ol derivatives [1] [2]. This synthetic strategy primarily involves the reaction between nitrogen-amino-2-iminopyridine derivatives and various 1,3-dicarbonyl compounds under controlled conditions [1] [3].

The fundamental mechanism involves a formal acetic acid-promoted oxidative carbon(sp³)–carbon(sp²) dehydrogenative coupling followed by dehydrative cyclization under catalyst-free conditions within high atom economy processes [1] [3]. Research has demonstrated that ethyl acetoacetate serves as an exceptionally effective β-dicarbonyl precursor, yielding 7-amino-6-cyano-2-methyl-5-phenylpyrazolo[1,5-a]pyridine-3-carboxylic acid ethyl ester in 94% yield when reacted with nitrogen-amino-2-iminopyridine under optimized conditions [1].

The optimization studies reveal that acetic acid loading significantly influences reaction efficiency [1]. When acetic acid equivalents were increased from 2 to 6, the yield improved substantially from 34% to 74% under air atmosphere conditions [1]. The most remarkable enhancement was observed when the reaction was conducted under molecular oxygen atmosphere rather than air, achieving near-quantitative yields of 94% [1].

Alternative β-dicarbonyl substrates have been systematically investigated, including ethyl benzoylacetate, methyl propionylacetate, and acetylacetone [1] [3]. Each substrate demonstrated compatibility with the cyclocondensation methodology, producing corresponding pyrazolo[1,5-a]pyridine derivatives in yields ranging from 72% to 94% [1]. The reaction tolerates both electron-withdrawing and electron-donating substituents on the aryl moiety without remarkable effects on the cross-dehydrogenative coupling process [1].

Cyclic β-diketones, particularly dimedone and 1,3-cyclohexanedione, have proven effective for synthesizing tetrahydropyrido[1,2-b]indazole derivatives through analogous cyclocondensation pathways [1]. These reactions proceed efficiently under the same optimized conditions, producing yields ranging from 79% to 90% [1].

Substrateβ-Dicarbonyl CompoundConditionsYield (%)Reference
Nitrogen-amino-2-iminopyridineEthyl acetoacetateAcOH (6 equiv), O₂, EtOH, 130°C, 18h94 [1]
Nitrogen-amino-2-iminopyridineAcetylacetoneAcOH (6 equiv), O₂, EtOH, 130°C, 18h83-90 [1]
Nitrogen-amino-2-iminopyridineDimedoneAcOH (6 equiv), O₂, EtOH, 130°C, 18h83-87 [1]
Nitrogen-amino-2-iminopyridine1,3-CyclohexanedioneAcOH (6 equiv), O₂, EtOH, 130°C, 18h80-90 [1]

Transition Metal-Catalyzed Annulation Reactions

Transition metal-catalyzed methodologies have emerged as powerful tools for constructing pyrazolo[1,5-a]pyridin-2-ol frameworks through sophisticated annulation processes [4] [5] [6]. These approaches leverage the unique reactivity patterns enabled by metal coordination and activation.

Palladium-Catalyzed Methodologies

Palladium-catalyzed direct arylation represents a significant advancement in pyrazolo[1,5-a]pyridine synthesis [5] [7]. The cascade direct alkenylation/cyclization reaction of nitrogen-iminopyridinium ylides proceeds through palladium-catalyzed direct alkenylation followed by silver-mediated cyclization [5]. This methodology accommodates a wide range of electron-poor and electron-rich alkenyl iodides, delivering products in good yields with high regioselectivity [5].

The palladium-catalyzed cross-dehydrogenative coupling approach has demonstrated exceptional efficiency for synthesizing 3,3'-bipyrazolo[1,5-a]pyridine derivatives [6]. This methodology involves palladium(II)-catalyzed carbon-hydrogen bond activation, showing good functional group tolerance and product yields up to 94% [6]. Mechanistic insights gained from kinetic isotope effect experimental studies and density functional theory calculations support a plausible reaction mechanism involving direct cross-dehydrogenative coupling [6].

TEMPO-Mediated Protocols

The 2,2,6,6-tetramethyl-1-piperidinyloxy (TEMPO)-mediated [3 + 2] annulation–aromatization protocol represents an innovative approach for pyrazolo[1,5-a]pyridine preparation [4]. This methodology utilizes nitrogen-aminopyridines and α,β-unsaturated compounds, offering multisubstituted pyrazolo[1,5-a]pyridines in good to excellent yield with high and predictable regioselectivity [4]. Mechanism studies demonstrate that TEMPO serves dual functions as both a Lewis acid and an oxidant [4].

The procedure has been successfully applied to the modification of marketed drugs including Loratadine, Abiraterone, and Metochalcone [4]. Additionally, a one-pot three-step gram scale synthesis of key intermediate for Selpercatinib preparation has been demonstrated, highlighting the practical utility of this methodology [4].

Gold and Copper Catalysis

Gold(I)-catalyzed cyclization of enynylpyrazoles provides an efficient route to pyrazolo[1,5-a]pyridines [8]. This methodology proceeds under mild conditions using dichloromethane as solvent at room temperature, achieving yields ranging from 70% to 85% [8]. The iodine-mediated cyclization variant produces 6-iodopyrazolo[1,5-a]pyridines, which can be further converted to 6-arylpyrazolo[1,5-a]pyridines via Suzuki–Miyaura coupling reactions [8].

Copper-catalyzed cascade annulation reactions have been developed for accessing related pyrazole-containing heterocycles [9]. These methodologies typically employ copper(II) acetate with potassium carbonate in dimethylformamide at elevated temperatures, producing yields ranging from 65% to 82% [9].

Microwave-Assisted and Solvent-Free Synthetic Approaches

Microwave-assisted synthesis has revolutionized the preparation of pyrazolo[1,5-a]pyridin-2-ol derivatives by dramatically reducing reaction times while maintaining high yields [10] [11] [12]. These methodologies align with green chemistry principles by minimizing energy consumption and environmental impact.

Microwave-Irradiated Cyclocondensation

The microwave-assisted synthesis of pyrazolo[3,4-b]pyridine derivatives through one-pot condensation has been extensively developed [10]. This approach utilizes 3-methyl-1-phenyl-1H-pyrazolo-5-amine, formaldehyde, and β-diketones under microwave irradiation in aqueous media catalyzed by indium(III) chloride [10]. The process efficiently prepares novel nitrogen-fused heterocycle products in good to excellent yields [10].

Zinc chloride has proven exceptionally effective as a catalyst for microwave-assisted synthesis [11]. The reaction of aminopyrazole with chalcones in the presence of zinc chloride under microwave irradiation completes within 8-12 minutes, achieving yields ranging from 85% to 95% [11]. This represents a substantial improvement over traditional heating methods, which require 3 hours at 100°C and produce lower yields of approximately 70% [11].

Solvent-Free Methodologies

Solvent-free synthetic approaches have gained prominence due to their environmental benefits and operational simplicity [13] [12] [14]. The potassium hydrogen sulfate-catalyzed synthesis of pyrazolo[3,4-b]pyridines from 5-aminopyrazoles and 3-formylchromones proceeds under solvent-free conditions using microwave irradiation [12]. This methodology demonstrates excellent substrate tolerance and produces yields ranging from 80% to 92% [12].

The reaction conditions offer several noteworthy advantages including cleanliness, short reaction time, easy work-up, and broad substrate tolerance [12]. The catalyst demonstrates reusability through several cycles without losing activity [12].

Alternative solvent-free approaches employ grinding stone procedures at room temperature [15]. This methodology offers mild conditions, excellent yields, simple procedure, and reduced environmental consequences [15]. The one-pot three-component condensation of various benzaldehydes, indandione, and 3-amino-5-methylpyrazole has been investigated using density functional theory calculations to explore the reaction mechanism [15].

MethodCatalystConditionsTimeYield (%)Reference
Microwave-assistedZnCl₂Microwave irradiation8-12 min85-95 [11]
Solvent-freeKHSO₄Microwave, no solvent15-30 min80-92 [12]
GrindingNoneRoom temperature30-60 min75-90 [15]
Aqueous mediaInCl₃Microwave, H₂O10-20 min78-92 [10]

Green Chemistry Applications

Ball milling synthesis represents an emerging green approach for heterocyclic compound preparation [16] [17]. This methodology employs nano-silica/aminoethylpiperazine as a metal-free catalyst under solvent-free conditions [16]. The approach demonstrates advantages including short reaction times of 5-20 minutes, room temperature operation, and relatively high efficiency [16].

The mechanochemical chlorination of pyrazoles using trichloroisocyanuric acid provides access to 4-chloropyrazole derivatives through solvent-free, rapid, and operationally simple procedures [18]. This high-yielding protocol avoids tedious column chromatography and reduces solvent consumption while maintaining good green chemistry metrics [18].

Regioselective Functionalization at C-3 and C-7 Positions

Regioselective functionalization at specific positions of the pyrazolo[1,5-a]pyridin-2-ol framework represents a critical aspect of synthetic methodology development [19] [20] [21] [22]. The ability to selectively introduce functional groups at C-3 and C-7 positions enables precise structural modification and property tuning.

Catalyst-Controlled Regioselectivity

The catalyst-switchable regiocontrol in direct arylation of pyrazolo[1,5-a]pyrimidines demonstrates remarkable selectivity control [21]. A phosphine-containing palladium catalyst promotes direct arylation at the most acidic C-7 position, while a phosphine-free catalyst targets the most electron-rich C-3 position [21]. This methodology achieves C-7-arylated products in isolated yields ranging between 27% and 88% when using palladium(II) acetate with cesium carbonate and SPhos ligand in toluene at 150°C [21].

Conversely, when potassium carbonate replaces cesium carbonate and dioxane replaces toluene under ligand-free conditions, the reaction produces C-3-arylated products in yields ranging from 15% to 80% [21]. The scope encompasses various functional groups including methoxy, cyano, fluoro, chloro, nitro, and ester substituents [21].

Halogenation Strategies

Regioselective C-3-halogenation of pyrazolo[1,5-a]pyrimidines using nitrogen-halosuccinimides has been achieved with excellent regioselectivity [22]. The methodology employs nitrogen-bromosuccinimide or nitrogen-chlorosuccinimide under simple reaction conditions, providing diverse arrays of C-3-halogenated products in high yields with excellent regioselectivity [22]. The practicability of this approach is highlighted by simple condition reactions, broad substrate scope, and gram-scale reaction capability [22].

Thiocyanation and Other Functionalizations

The potassium persulfate-promoted C-3-thiocyanation of pyrazolo[1,5-a]pyrimidine-7-amines represents an efficient method for direct carbon-hydrogen thiocyanation [19]. This methodology uses potassium persulfate as an oxidant with potassium thiocyanate in acetonitrile at 80°C, achieving yields ranging from 70% to 85% [19].

Temperature-modulated selective carbon(sp³)–hydrogen or carbon(sp²)–hydrogen arylation through palladium catalysis provides additional regiocontrol options [19]. This approach enables switchable selectivity based on reaction temperature, offering versatile access to different regioisomers [19].

PositionReaction TypeCatalyst SystemSelectivityYield (%)Reference
C-3Direct ArylationPd(OAc)₂, K₂CO₃, dioxaneHigh C-3 selectivity15-80 [21]
C-7Direct ArylationPd(OAc)₂/SPhos, Cs₂CO₃, tolueneHigh C-7 selectivity27-88 [21]
C-3HalogenationNBS or NCS, solvent-freeExcellent C-3 selectivity85-95 [22]
C-3ThiocyanationK₂S₂O₈, KSCN, MeCNRegioselective C-370-85 [19]
C-3 and C-7Bis-arylationSequential Pd catalysisBoth positions45-70 [21]

Mechanistic Understanding

The regioselectivity patterns observed in pyrazolo[1,5-a]pyridine functionalization arise from electronic and steric factors inherent to the heterocyclic framework [20] [23]. The C-7 position represents the most acidic site, making it favorable for electrophilic aromatic substitution under acidic conditions, while the C-3 position exhibits enhanced electron density, promoting nucleophilic attack under basic conditions [20].

Computational studies using density functional theory at the B3LYP/6-31G* level have provided insights into the regioselectivity differences observed with various substrates [23]. These calculations reveal that allenic ketone substrates bearing alkyl groups at the internal position of the allene moiety exhibit altered regioselectivity patterns compared to other substrates [23].

X-Ray Crystallographic Studies of Crystalline Polymorphs

X-ray crystallography represents the most definitive method for determining the three-dimensional molecular structure of pyrazolo[1,5-a]pyridin-2-ol and its derivatives. The technique provides unambiguous structural information about bond lengths, bond angles, and molecular conformation, which are crucial for understanding the compound's physical and chemical properties.

The crystallographic studies of pyrazolo[1,5-a]pyridin-2-ol derivatives have revealed important structural features. The bis(pyrazolo[1,5-a]pyrimidine-3-carboxylato) copper complex crystallizes in the monoclinic space group C2/c (no. 15) with unit cell parameters a = 15.6054(8) Å, b = 7.0441(3) Å, c = 12.6301(6) Å, β = 108.550(5)°, and volume = 1316.24(11) ų [1]. The structure contains four formula units per unit cell (Z = 4) and exhibits an R factor of 0.0317, indicating high-quality crystallographic data [1].

The fused-ring structure of 2-methylpyrazolo[1,5-a]pyridin-5-ol has been definitively established through X-ray crystallographic analysis of its O-benzoyl derivative [2]. This structural determination was essential for confirming the regioselectivity of the synthetic reaction and the correct tautomeric form of the compound [2].

For pyrazolo[1,5-a]pyrimidin-7(4H)-one derivatives, single crystal X-ray diffraction studies have been instrumental in determining the dominant tautomeric form. The crystalline form of compound 4 was verified to have the structure with electron density around the two nitrogen atoms N1 and N3, along with the carbon-oxygen bond length of 1.23 ± 0.01 Å, supporting the ketone tautomer as being dominant [3]. This bond length is consistent with the expected sp² carbon-oxygen bond length observed in aldehydes and ketones and is distinctly different from the aromatic carbon-oxygen bond length of 1.36 Å expected for phenolic compounds [3].

The X-ray crystallographic analysis of pyrazolo[1,5-a]pyridine compounds has confirmed their crystalline nature and provided structural verification for compounds such as 4i and 4r [4]. These studies have been particularly valuable in establishing the regioselectivity of synthetic reactions and confirming the proposed structures of newly synthesized derivatives.

Multinuclear NMR Spectroscopic Analysis (¹H, ¹³C, ¹⁵N)

Nuclear magnetic resonance spectroscopy provides comprehensive structural information about pyrazolo[1,5-a]pyridin-2-ol through the analysis of multiple nuclear environments. The multinuclear approach combining proton, carbon-13, and nitrogen-15 NMR spectroscopy offers a complete picture of the molecular structure and electronic environment.

Proton NMR Spectroscopy

The proton NMR spectrum of pyrazolo[1,5-a]pyridin-2-ol exhibits characteristic chemical shifts that reflect the aromatic nature of the fused heterocyclic system. For ethyl 2-phenylpyrazolo[1,5-a]pyridine-3-carboxylate (3a), the proton NMR spectrum in CDCl₃ shows distinctive signals at δ 8.45 (d, J = 9.0 Hz, 1H) and δ 8.15 (d, J = 9.0 Hz, 1H) corresponding to the pyridine ring protons [5]. The phenyl substituent protons appear as multiplets at δ 7.71-7.70 (m, 2H) and δ 7.39-7.31 (m, 4H), while the pyridine H-6 proton resonates at δ 6.88 (t, J = 7.0 Hz, 1H) [5].

The parent pyrazolo[1,5-a]pyridine compound displays characteristic proton chemical shifts at δ 6.58, 7.80, 8.39, 6.62, 6.97, and 7.44 ppm, with coupling constants ranging from 0.9 to 8.94 Hz [6]. These chemical shifts and coupling patterns are diagnostic for the pyrazolo[1,5-a]pyridine core structure.

For the hydroxyl-containing derivative, 4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-2-ol, the proton NMR spectrum exhibits signals at δ 5.32 (s, 1H) for the hydroxyl proton, δ 3.91 (t, J = 6.1 Hz, 2H) for the methylene group adjacent to the hydroxyl, and δ 2.69 (t, J = 6.3 Hz, 2H) for the adjacent methylene group [7]. The methylene groups of the saturated ring appear as multiplets at δ 2.06-1.91 (m, 2H) and δ 1.86-1.69 (m, 2H) [7].

Carbon-13 NMR Spectroscopy

The carbon-13 NMR spectrum provides detailed information about the carbon framework of pyrazolo[1,5-a]pyridin-2-ol. For ethyl 2-phenylpyrazolo[1,5-a]pyridine-3-carboxylate (3a), the carbon-13 NMR spectrum in CDCl₃ displays characteristic signals at δ 163.5 (carbonyl carbon), δ 156.9 (aromatic carbon), δ 142.6 (aromatic carbon), δ 132.5 (aromatic carbon), δ 129.9 (aromatic carbon), and δ 128.8 (aromatic carbon) [5]. The ester ethyl group carbons appear at δ 59.8 (OCH₂) and δ 14.2 (CH₃) [5].

The comprehensive carbon-13 NMR data for pyrazolo[1,5-a]pyrimidine derivatives show the characteristic chemical shifts for the fused heterocyclic core. The pyrazole carbon typically appears around δ 68-70 ppm, while the pyrimidine carbons show chemical shifts in the range δ 109-156 ppm, depending on the substitution pattern [3].

Nitrogen-15 NMR Spectroscopy

Nitrogen-15 NMR spectroscopy provides crucial information about the nitrogen environments in pyrazolo[1,5-a]pyridin-2-ol. The technique is particularly valuable for studying tautomerism and protonation states of nitrogen-containing heterocycles [8]. The nitrogen atoms in the pyrazole ring show different chemical shifts depending on their chemical environment - the nitrogen bearing a hydrogen atom (N-1) appears as a pyrrole-like nitrogen atom, while the other nitrogen (N-3) resembles a pyridine-like nitrogen atom [8].

For pyrazolo[1,5-a]pyridine in DMSO, the nitrogen-15 NMR signal for N-2 was found shielded by 144.09 ppm relative to neat nitromethane, while that for N-1 was shielded by 93.23 ppm [9]. These chemical shifts are diagnostic for the specific nitrogen environments in the fused heterocyclic system.

The nitrogen-15 NMR chemical shifts in heterocyclic azines are significantly affected by substitution effects. Computational studies have shown that substituents providing typical σ- and π-electronic effects follow expected trends, as derived from correlations with Swain-Lupton's F and R constants [10]. This information is valuable for predicting the nitrogen-15 NMR chemical shifts of substituted pyrazolo[1,5-a]pyridin-2-ol derivatives.

Mass Spectrometric Fragmentation Patterns

Mass spectrometry provides essential structural information about pyrazolo[1,5-a]pyridin-2-ol through the analysis of molecular ion peaks and characteristic fragmentation patterns. The technique is particularly valuable for determining molecular weight, elemental composition, and structural connectivity.

The molecular ion peak of pyrazolo[1,5-a]pyridin-2-ol (C₇H₆N₂O) appears at m/z 134, providing direct molecular weight confirmation. The fragmentation pattern of pyrazolo[1,5-a]pyridine under electron impact conditions involves characteristic losses of HCN or C₂H₂N- radicals [11]. In the 2,3-dimethyl derivative, loss of HCN and CH₃CN were observed as major fragmentation pathways [11].

For 3-bromopyrazolo[1,5-a]pyridin-2-ol, the molecular ion peak appears at m/z ~213 (C₇H₅BrN₂O), with fragmentation patterns confirming the bicyclic core structure . The presence of the bromine atom provides characteristic isotope patterns that aid in structural confirmation.

The mass spectrometric analysis of pyrazolo[1,5-a]pyrimidine derivatives shows characteristic fragmentation of the heterocyclic core. The molecular ion peaks vary depending on the substitution pattern, but the core heterocycle retention is typically observed in the fragmentation pattern [13]. For example, 7-amino-6-cyano-5-phenylpyrazolo[1,5-a]pyridine-2,3-dicarboxylic acid dimethyl ester shows a molecular ion peak at m/z 350 (M⁺) with characteristic fragmentation involving loss of methoxycarbonyl groups [14].

The fragmentation patterns provide structural information about the stability of different parts of the molecule. The fused heterocyclic core generally shows high stability, while substituents such as hydroxyl groups, alkyl groups, or ester functionalities undergo characteristic eliminations. Loss of 17 mass units (OH) is commonly observed for hydroxyl-containing derivatives, while loss of 28 mass units (CO) is typical for carbonyl-containing compounds.

Vibrational Spectroscopy and Computational Harmonic Frequency Analysis

Vibrational spectroscopy, including infrared (IR) and Raman spectroscopy, provides detailed information about the molecular vibrations and functional group characteristics of pyrazolo[1,5-a]pyridin-2-ol. The combination of experimental vibrational spectroscopy with computational harmonic frequency analysis using density functional theory (DFT) calculations offers comprehensive structural characterization.

Infrared Spectroscopy

The infrared spectrum of pyrazolo[1,5-a]pyridin-2-ol exhibits characteristic absorption bands that are diagnostic for the functional groups present in the molecule. The hydroxyl group shows a broad absorption band in the range 3200-3600 cm⁻¹, with the exact frequency depending on hydrogen bonding interactions [15]. For related compounds, the OH stretch appears at 3647 and 3496 cm⁻¹ in isolated conditions [15].

The aromatic C-H stretching vibrations appear in the range 3000-3100 cm⁻¹, with specific frequencies at 3088 cm⁻¹ for pyrazolo[1,5-a]pyrimidine derivatives [15]. The aromatic C=C and C=N stretching vibrations occur in the range 1400-1650 cm⁻¹, with characteristic bands at 1519 and 1610 cm⁻¹ for ring vibrations [15].

The nitrogen-containing heterocycle shows characteristic C=N stretching frequencies around 1600 cm⁻¹, while the pyrazole ring vibrations appear in the range 1400-1600 cm⁻¹ [16]. The out-of-plane bending vibrations of aromatic C-H bonds typically occur around 700-800 cm⁻¹.

Computational Harmonic Frequency Analysis

Density functional theory calculations at the B3LYP/6-31G(d) level have been used to predict the vibrational frequencies of pyrazolo[1,5-a]pyridin-2-ol and related compounds [16]. The theoretical calculations provide detailed assignments of all vibrational modes and allow for the identification of normal modes that may be overlapping in the experimental spectrum.

The calculated harmonic frequencies for similar pyrazole derivatives show NH stretching vibrations at 3435.8 and 3424.1 cm⁻¹, aromatic C-H stretching at 3169.2 and 3157.7 cm⁻¹, and various ring breathing modes in the range 1400-1600 cm⁻¹ [16]. The computational approach allows for the prediction of vibrational frequencies with typical accuracy of ±50 cm⁻¹ for well-behaved systems.

For pyrazolo[1,5-a]pyridin-2-ol, the computed harmonic frequencies are expected to show:

  • OH stretching: 3400-3600 cm⁻¹
  • Aromatic C-H stretching: 3050-3150 cm⁻¹
  • C=N stretching: 1500-1650 cm⁻¹
  • Ring breathing modes: 1400-1600 cm⁻¹
  • Out-of-plane bending: 700-900 cm⁻¹

The computational harmonic frequency analysis provides valuable support for the experimental vibrational spectroscopy data and helps in the complete assignment of all observed bands. The calculations can also predict the relative intensities of vibrational bands, which aids in the interpretation of complex spectra where multiple vibrations may overlap.

The combination of experimental vibrational spectroscopy with computational harmonic frequency analysis represents a powerful approach for the complete structural characterization of pyrazolo[1,5-a]pyridin-2-ol and provides detailed information about molecular vibrations, functional group characteristics, and intermolecular interactions.

XLogP3

0.8

Wikipedia

Pyrazolo[1,5-a]pyridin-2(1H)-one

Dates

Last modified: 08-15-2023

Explore Compound Types